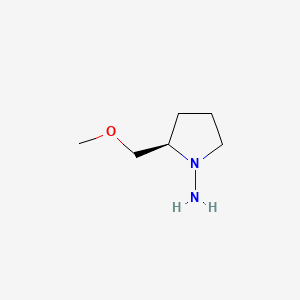![molecular formula C14H14O2S B1271720 [5-(2-Phenylethyl)-2-thienyl]acetic acid CAS No. 413574-94-4](/img/structure/B1271720.png)
[5-(2-Phenylethyl)-2-thienyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Phenylethyl)-2-thienyl]acetic acid: is an organic compound that belongs to the class of thienylacetic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Phenylethyl)-2-thienyl]acetic acid typically involves the condensation of thiophene derivatives with phenylethyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(2-Phenylethyl)-2-thienyl]acetic acid can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thienylacetic acid derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienylacetic acid derivatives.
Substitution: Various substituted thienylacetic acids.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, [5-(2-Phenylethyl)-2-thienyl]acetic acid derivatives are explored for their potential as drug candidates, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [5-(2-Phenylethyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the phenylethyl group, resulting in different chemical and biological properties.
Phenylacetic acid: Contains a phenyl group instead of a thienyl ring, leading to distinct reactivity and applications.
[5-(2-Phenylethyl)-2-thienyl]methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid, affecting its solubility and reactivity.
Uniqueness: [5-(2-Phenylethyl)-2-thienyl]acetic acid stands out due to its combination of a thienyl ring and a phenylethyl group, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c15-14(16)10-13-9-8-12(17-13)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUNBULLUWGHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366932 |
Source


|
| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413574-94-4 |
Source


|
| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)


![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)



![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)


